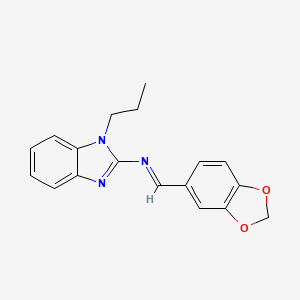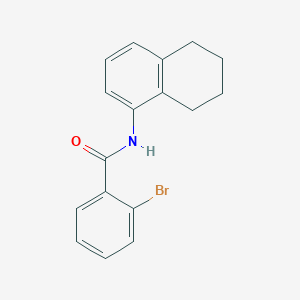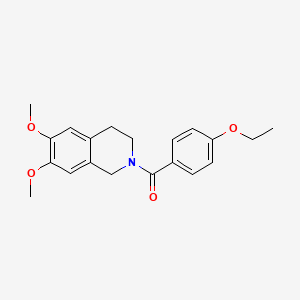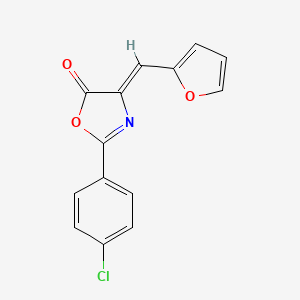![molecular formula C13H19N3O3 B5740079 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol, also known as ENMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a yellow crystalline powder that has a molecular formula of C12H18N4O3.
Applications De Recherche Scientifique
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit potent anti-tumor activity. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is responsible for DNA replication and repair.
This compound has also been studied for its potential applications in the field of environmental chemistry. It has been found to be an effective adsorbent for the removal of heavy metals from contaminated water. This compound has a high surface area and a large number of active sites, which makes it an ideal material for the removal of heavy metals.
Mécanisme D'action
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is not fully understood, but studies have shown that it acts by inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and repair, and its inhibition can lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-tumor activity in various cancer cell lines. It induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is responsible for DNA replication and repair. This compound has also been found to be an effective adsorbent for the removal of heavy metals from contaminated water.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is its potent anti-tumor activity. It has been found to be effective against various cancer cell lines and has shown promising results in preclinical studies. This compound is also an effective adsorbent for the removal of heavy metals from contaminated water.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its solubility. This compound has a low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its stability. This compound can degrade over time, which can affect its effectiveness in some applications.
Orientations Futures
There are several future directions for the research and development of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol. One potential area of research is in the development of new anti-tumor drugs based on this compound. Researchers can explore the structure-activity relationship of this compound and develop new compounds with improved potency and selectivity.
Another potential area of research is in the development of new adsorbents for the removal of heavy metals from contaminated water. This compound can serve as a starting point for the development of new materials with improved adsorption properties.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit potent anti-tumor activity and is an effective adsorbent for the removal of heavy metals from contaminated water. Further research is needed to explore the full potential of this compound and to develop new applications based on its unique properties.
Méthodes De Synthèse
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can be synthesized through a process known as reductive amination. This process involves the reaction of 4-nitrobenzaldehyde with 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure this compound.
Propriétés
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-9-12(16(18)19)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQCWZKWCQRGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)



![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)

